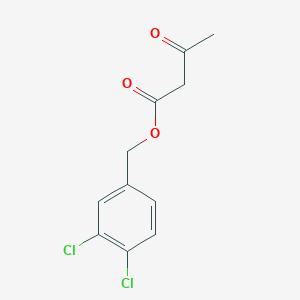![molecular formula C31H37N3O2S2 B11971505 (5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971505.png)
(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the reaction of thiosemicarbazides with α-haloketones or α-haloesters. For this specific compound, the synthetic route might involve:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones.
Formation of the thiazolidinone ring: This involves the reaction of thiosemicarbazide with α-haloketones.
Coupling reactions: The final step would involve coupling the pyrazole derivative with the thiazolidinone derivative under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, ensuring the reactions are efficient, cost-effective, and environmentally friendly. This might include optimizing reaction conditions, using catalysts, and employing continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Thiazolidinones can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring can lead to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiazolidines.
Substitution products: Various substituted thiazolidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Thiazolidinones can act as ligands in metal-catalyzed reactions.
Organic synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial agents: Exhibits activity against a range of bacterial and fungal strains.
Anticancer agents: Potential to inhibit the growth of cancer cells.
Medicine
Anti-inflammatory agents: Reduces inflammation in various models.
Antidiabetic agents: Thiazolidinones are known to improve insulin sensitivity.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Pharmaceuticals: Key intermediates in the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of thiazolidinones involves interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer activity, they might inhibit specific kinases or disrupt DNA replication. In antimicrobial activity, they might inhibit cell wall synthesis or disrupt membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinediones: Known for their antidiabetic activity.
Pyrazolines: Known for their anti-inflammatory and anticancer activities.
Thiazoles: Exhibits a wide range of biological activities.
Uniqueness
The unique combination of the thiazolidinone and pyrazole rings in the compound “(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one” might confer unique biological activities and selectivity towards specific molecular targets, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C31H37N3O2S2 |
|---|---|
Molekulargewicht |
547.8 g/mol |
IUPAC-Name |
(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H37N3O2S2/c1-4-6-7-8-9-13-18-33-30(35)28(38-31(33)37)21-24-22-34(25-14-11-10-12-15-25)32-29(24)27-17-16-26(20-23(27)3)36-19-5-2/h10-12,14-17,20-22H,4-9,13,18-19H2,1-3H3/b28-21- |
InChI-Schlüssel |
RCWBDOPRKYFKCF-HFTWOUSFSA-N |
Isomerische SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCCC)C)C4=CC=CC=C4)/SC1=S |
Kanonische SMILES |
CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCCC)C)C4=CC=CC=C4)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11971424.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971428.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11971431.png)
![(4-Bromophenyl)[9-chloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11971439.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11971441.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methylphenyl)acetamide](/img/structure/B11971465.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971468.png)

![[9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11971478.png)
![(5E)-2-(4-chlorophenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971483.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11971490.png)

![(2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11971501.png)

